molecular formula C9H6N4 B10945807 4-imino-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile

4-imino-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile

Cat. No.: B10945807
M. Wt: 170.17 g/mol
InChI Key: KMWAQVDAPTVHQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-imino-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications. This compound is characterized by a fused pyridine and pyrimidine ring system, which contributes to its stability and reactivity. It exhibits notable electrochemiluminescence properties, making it a valuable candidate for various research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-imino-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile typically involves a one-pot three-component reaction. This method is efficient and straightforward, allowing for the facile preparation of the compound. The reaction involves the condensation of appropriate starting materials under controlled conditions, followed by subsequent acetylation to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the one-pot synthesis approach provides a scalable and cost-effective route for large-scale production. The simplicity of the reaction conditions and the availability of starting materials make this method suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-imino-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

4-imino-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-imino-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to engage in various chemical interactions, leading to its observed effects. For example, its electrochemiluminescence properties are attributed to the formation of excited states during electrochemical reactions, which emit light upon returning to the ground state .

Comparison with Similar Compounds

4-imino-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile can be compared with other similar compounds, such as:

    Pyrido[1,2-a]pyrimidine derivatives: These compounds share a similar fused ring system and exhibit comparable chemical properties.

    Pyrimidine derivatives: While structurally different, these compounds also possess notable biological and chemical activities.

The uniqueness of this compound lies in its specific structural arrangement and the resulting electrochemiluminescence properties, which distinguish it from other related compounds .

Properties

Molecular Formula

C9H6N4

Molecular Weight

170.17 g/mol

IUPAC Name

4-iminopyrido[1,2-a]pyrimidine-3-carbonitrile

InChI

InChI=1S/C9H6N4/c10-5-7-6-12-8-3-1-2-4-13(8)9(7)11/h1-4,6,11H

InChI Key

KMWAQVDAPTVHQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(C(=N)N2C=C1)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.